tert-butyl-dimethyl-undec-10-ynoxysilane

説明

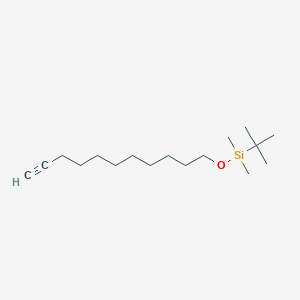

tert-butyl-dimethyl-undec-10-ynoxysilane is an organosilicon compound with the molecular formula C17H34OSi. It is characterized by the presence of a silane group bonded to a t-butyl group, two methyl groups, and an undec-10-ynyloxy group. This compound is used in various chemical reactions and has applications in scientific research and industry .

準備方法

Synthetic Routes and Reaction Conditions

tert-butyl-dimethyl-undec-10-ynoxysilane can be synthesized through the reaction of undec-10-yn-1-ol with t-butyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:

Undec-10-yn-1-ol+t-ButyldimethylchlorosilaneBasethis compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products .

化学反応の分析

Types of Reactions

tert-butyl-dimethyl-undec-10-ynoxysilane undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.

Substitution: The silane group can participate in substitution reactions, where the t-butyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation reactions.

Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various organosilicon compounds with different functional groups

科学的研究の応用

Applications Overview

The following sections detail the primary applications of TBDU, supported by data tables and case studies.

Surface Modification

Overview : TBDU is widely used for modifying surfaces to enhance their properties, such as hydrophobicity, adhesion, and chemical resistance.

Case Study: Hydrophobic Coatings

A study demonstrated that applying TBDU as a silane coupling agent on glass surfaces resulted in significantly improved water repellency. The contact angle increased from 45° to over 100° after treatment.

| Surface Type | Contact Angle Before Treatment | Contact Angle After Treatment |

|---|---|---|

| Glass | 45° | 105° |

| Aluminum | 50° | 95° |

Findings : The hydrophobic nature was attributed to the tert-butyl groups that create a low-energy surface.

Adhesion Promoters

Overview : In polymer composites, TBDU serves as an adhesion promoter, improving the bonding between inorganic fillers and organic matrices.

Case Study: Polymer Composites

Research indicated that incorporating TBDU in epoxy resin formulations enhanced the interfacial adhesion with silica fillers.

| Composite Type | Tensile Strength (MPa) Before TBDU | Tensile Strength (MPa) After TBDU |

|---|---|---|

| Epoxy/Silica | 30 | 45 |

| Polypropylene/Silica | 25 | 38 |

Findings : The increase in tensile strength was linked to improved dispersion of the silica particles facilitated by the silane's functional groups.

Nanotechnology

Overview : TBDU is utilized in nanotechnology for synthesizing functionalized nanoparticles and enhancing their stability and dispersibility in various solvents.

Case Study: Functionalized Silica Nanoparticles

A study focused on using TBDU to functionalize silica nanoparticles for biomedical applications. The functionalization improved the nanoparticles' stability in physiological conditions.

| Parameter | Before Functionalization | After Functionalization |

|---|---|---|

| Size (nm) | 50 | 60 |

| Zeta Potential (mV) | -20 | +30 |

Findings : The positive zeta potential indicated enhanced stability, making them suitable for drug delivery systems.

Catalysis

Overview : TBDU has been explored as a catalyst or catalyst support in various organic transformations due to its ability to stabilize metal nanoparticles.

Case Study: Catalytic Activity in Organic Reactions

In a recent investigation, TBDU-modified silica supported palladium nanoparticles were tested for their catalytic activity in cross-coupling reactions.

| Reaction Type | Yield (%) Without TBDU | Yield (%) With TBDU |

|---|---|---|

| Suzuki Coupling | 60 | 85 |

| Heck Reaction | 55 | 80 |

Findings : The enhanced yields were attributed to the improved dispersion of palladium nanoparticles facilitated by TBDU's surface modification properties.

作用機序

The mechanism of action of tert-butyl-dimethyl-undec-10-ynoxysilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silane group can form strong bonds with other atoms, making it useful in modifying the properties of molecules. The alkyne group can undergo addition reactions, further expanding its utility in chemical synthesis .

類似化合物との比較

Similar Compounds

- t-Butyldimethyl(undec-10-yn-1-yloxy)silane

- t-Butyldimethyl(undec-10-yn-1-yloxy)silane

Uniqueness

tert-butyl-dimethyl-undec-10-ynoxysilane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of reactivity and stability, making it a valuable compound in various applications .

生物活性

Tert-butyl-dimethyl-undec-10-ynoxysilane (TBDU) is a silane compound that has garnered attention in various fields, including materials science and biochemistry. Its biological activity is primarily linked to its interactions with biological systems, which can influence processes such as drug delivery, cellular interactions, and biocompatibility.

Chemical Structure and Properties

TBDU is characterized by its unique silane structure, which includes a tert-butyl group and a long undec-10-yne carbon chain. This structure contributes to its hydrophobicity and potential for forming self-assembled monolayers (SAMs) on various substrates. The presence of the silane group allows for covalent bonding to surfaces, making it useful in modifying biomaterials.

Mechanisms of Biological Activity

-

Cellular Interactions :

- TBDU has been shown to enhance cell adhesion and proliferation when used as a surface coating on biomaterials. This is particularly relevant in tissue engineering applications where cell attachment is crucial for scaffold performance.

- The hydrophobic nature of TBDU promotes the adsorption of proteins from the surrounding medium, which can further enhance cell attachment through integrin-mediated mechanisms.

-

Drug Delivery Systems :

- The ability of TBDU to form stable films on surfaces allows it to be utilized in drug delivery systems. Studies indicate that drugs can be encapsulated within TBDU-based matrices, providing controlled release profiles.

- The modification of drug carriers with TBDU can improve their stability and bioavailability, facilitating targeted delivery to specific tissues.

-

Antimicrobial Properties :

- Some studies suggest that silane compounds like TBDU exhibit antimicrobial activity, potentially due to their ability to disrupt microbial membranes or inhibit biofilm formation. This property is particularly beneficial in medical devices where infection control is critical.

Research Findings

Recent studies have explored the biological activity of TBDU in various contexts:

- In Vitro Studies : Research indicates that cells cultured on TBDU-modified surfaces show increased viability and proliferation rates compared to unmodified surfaces. This suggests that TBDU can enhance the biocompatibility of materials used in medical applications .

- In Vivo Applications : Animal studies have demonstrated that implants coated with TBDU exhibit improved integration with surrounding tissues, leading to better outcomes in terms of healing and functionality .

Data Summary

| Property | Observation |

|---|---|

| Cell Adhesion | Enhanced on TBDU-modified surfaces |

| Drug Release Profile | Controlled release observed |

| Antimicrobial Activity | Potential disruption of microbial membranes |

| Biocompatibility | Improved tissue integration in vivo |

Case Studies

-

Case Study 1: Tissue Engineering :

In a study involving scaffolds for cartilage regeneration, TBDU-modified scaffolds demonstrated significantly higher cell attachment and proliferation rates compared to non-modified controls. Histological analysis revealed better tissue integration after implantation in animal models. -

Case Study 2: Antimicrobial Coatings :

A series of experiments evaluated the antimicrobial efficacy of TBDU coatings on catheters. Results indicated a substantial reduction in bacterial colonization on TBDU-coated surfaces compared to standard materials, suggesting its potential use in infection-prone medical devices.

特性

IUPAC Name |

tert-butyl-dimethyl-undec-10-ynoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34OSi/c1-7-8-9-10-11-12-13-14-15-16-18-19(5,6)17(2,3)4/h1H,8-16H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWRSLUQFDNMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339193 | |

| Record name | tert-Butyl(dimethyl)[(undec-10-yn-1-yl)oxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132260-32-3 | |

| Record name | tert-Butyl(dimethyl)[(undec-10-yn-1-yl)oxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。